N,N,5-Trimethyl-1-phenyl-1H-pyrazol-3-amine
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Overview
Description
N,N,5-Trimethyl-1-phenyl-1H-pyrazol-3-amine is a compound belonging to the pyrazole family, which is known for its diverse pharmacological properties. Pyrazole derivatives have been extensively studied for their potential therapeutic applications, including antileishmanial and antimalarial activities . The compound’s structure consists of a pyrazole ring substituted with methyl and phenyl groups, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,5-Trimethyl-1-phenyl-1H-pyrazol-3-amine typically involves the condensation of hydrazine derivatives with carbonyl compounds. One common method is the reaction of α,β-unsaturated aldehydes or ketones with substituted phenylhydrazine . The reaction is often catalyzed by acids or bases, and can be carried out under reflux conditions in solvents like ethanol or methanol .
Industrial Production Methods
Industrial production of pyrazole derivatives, including this compound, often employs scalable methods such as microwave irradiation and ionic liquid catalysis . These methods offer advantages in terms of reaction efficiency, yield, and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
N,N,5-Trimethyl-1-phenyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include N-oxides, hydrazine derivatives, and substituted pyrazoles .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits significant antileishmanial and antimalarial activities.
Medicine: Potential therapeutic agent for treating neglected tropical diseases.
Industry: Utilized in the development of fluorescent probes and materials with unique optical properties.
Mechanism of Action
The mechanism of action of N,N,5-Trimethyl-1-phenyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes like dipeptidyl peptidase 4, which plays a role in glucose metabolism . The compound’s ability to form hydrogen bonds and participate in proton transfer processes contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-phenylpyrazole: Shares a similar pyrazole core but differs in the substitution pattern.
3-Methyl-1-phenyl-1H-pyrazol-5-amine: Another pyrazole derivative with different methyl group positioning.
Uniqueness
N,N,5-Trimethyl-1-phenyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methyl and phenyl groups enhances its pharmacological potential compared to other pyrazole derivatives .
Properties
CAS No. |
62235-98-7 |
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Molecular Formula |
C12H15N3 |
Molecular Weight |
201.27 g/mol |
IUPAC Name |
N,N,5-trimethyl-1-phenylpyrazol-3-amine |
InChI |
InChI=1S/C12H15N3/c1-10-9-12(14(2)3)13-15(10)11-7-5-4-6-8-11/h4-9H,1-3H3 |
InChI Key |
JZQNFSPCZTVYBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC=C2)N(C)C |
Origin of Product |
United States |
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